
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide, also known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in scientific research as a potential therapeutic agent. CP-47,497 is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. However, unlike THC, CP-47,497 is not derived from natural sources and is not considered a controlled substance.
作用机制
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide works by binding to the cannabinoid receptors in the brain and the peripheral nervous system. These receptors are part of the endocannabinoid system, which plays a significant role in regulating various physiological processes, including pain sensation, appetite, and mood. The binding of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide to these receptors results in the activation of various signaling pathways, leading to the observed effects.
Biochemical and Physiological Effects
The effects of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide are primarily mediated through the activation of the endocannabinoid system. Studies have shown that N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide can reduce pain sensation, increase appetite, and improve mood. Additionally, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions.
实验室实验的优点和局限性
The advantages of using N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in lab experiments include its high potency and selectivity for the cannabinoid receptors. Additionally, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is not derived from natural sources, making it easier to control and standardize. However, the limitations of using N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in lab experiments include its complex synthesis process and limited availability.
未来方向
There are several potential future directions for research on N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide. One area of interest is the development of novel analogs of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide that may have improved therapeutic properties. Additionally, further research is needed to determine the long-term effects of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide on the endocannabinoid system and other physiological processes. Finally, studies are needed to determine the safety and efficacy of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide in humans, which will be essential for its potential use as a therapeutic agent.
合成方法
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is a complex process that requires specialized knowledge and equipment. The chemical structure of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide is highly complex, and its synthesis requires a high degree of precision and accuracy.
科学研究应用
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has been the focus of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the potential use of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide as a treatment for pain. Studies have shown that N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pentanamide has analgesic properties that may be useful in the treatment of chronic pain conditions.
属性
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-4-5-13(20)17-10(2)15-18-14(19-21-15)11-6-8-12(16)9-7-11/h6-10H,3-5H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAQSYZJKRUKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pentanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7712453.png)
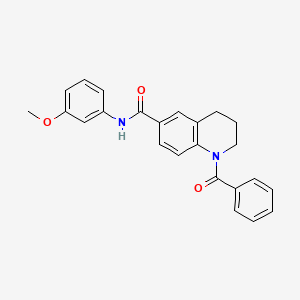
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712462.png)
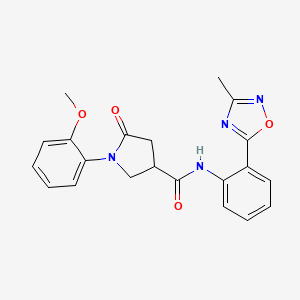

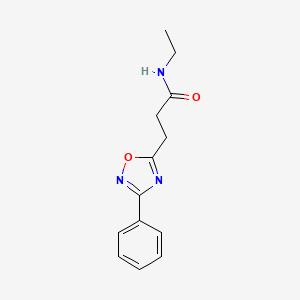
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7712519.png)
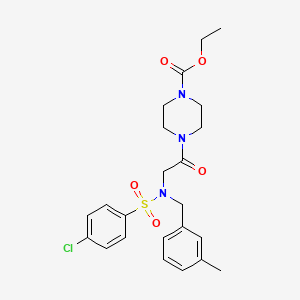
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7712529.png)
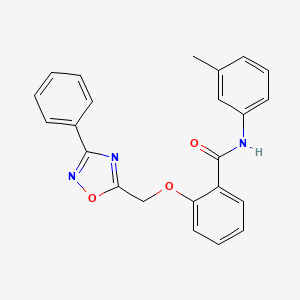
![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)
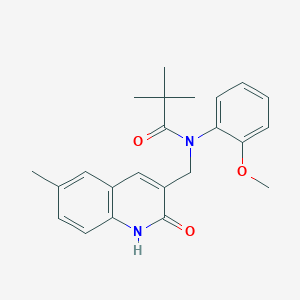

![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)